molecular formula C10H9BrN2O B3151536 8-Bromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one CAS No. 71478-56-3

8-Bromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one

Cat. No. B3151536
Key on ui cas rn: 71478-56-3
M. Wt: 253.09 g/mol
InChI Key: GAFZURVPEPFVEC-UHFFFAOYSA-N
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Patent
US06350750B1

Procedure details

Part A: A mixture of 19.2 g (89 mmol) of 2-amino-3-bromo benzoic acid (Beistein vol 14,369,vol IV,pg 1080) and 75 ml (0.79 mol) of acetic acid anhydride was heated to 110° C. under nitrogen with stirring for 3 hours. After cooling the mixture was concentrated in vacuo and co-evaporated twice with toluene. The product was purified over silicagel using CH2Cl2 as the eluent. A total of 17.0 g of 2-methyl-8-bromo-3,1-benzoxazin-4-one was obtained (80% yield).
Quantity
19.2 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Name
2-methyl-8-bromo-3,1-benzoxazin-4-one
Yield
80%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:10]([Br:11])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[C:12](OC(=O)C)(=O)[CH3:13]>>[CH3:12][C:13]1[O:5][C:4](=[O:6])[C:3]2[CH:7]=[CH:8][CH:9]=[C:10]([Br:11])[C:2]=2[N:1]=1

Inputs

Step One
Name
Quantity
19.2 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=CC=C1Br
Name
Quantity
75 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
with stirring for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling the mixture
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The product was purified over silicagel

Outcomes

Product
Details
Reaction Time
3 h
Name
2-methyl-8-bromo-3,1-benzoxazin-4-one
Type
product
Smiles
CC1=NC2=C(C(O1)=O)C=CC=C2Br
Measurements
Type Value Analysis
AMOUNT: MASS 17 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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